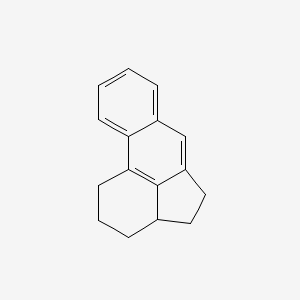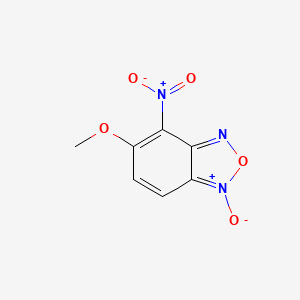
5-Methoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole is a heterocyclic compound that belongs to the benzoxadiazole family This compound is characterized by the presence of a benzene ring fused with an oxadiazole ring, which contains nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole typically involves the nitration of 5-methoxy-2-aminobenzoic acid followed by cyclization. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid for the nitration step. The cyclization process can be achieved using reagents such as phosphorus oxychloride or thionyl chloride under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides or acyl chlorides.
Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium dithionite.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Oxidation: Potassium permanganate, chromium trioxide, under acidic conditions.
Major Products Formed
Reduction: 5-Methoxy-4-amino-1-oxo-2,1lambda~5~,3-benzoxadiazole.
Substitution: Various substituted benzoxadiazole derivatives depending on the substituent introduced.
Oxidation: 5-Hydroxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole.
Applications De Recherche Scientifique
5-Methoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of fluorescent probes and dyes.
Biology: Investigated for its potential as a fluorescent tag in biological imaging and diagnostic assays. Its ability to bind to specific biomolecules makes it useful in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities. Its derivatives are studied for their ability to inhibit specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Methoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s ability to form covalent bonds with proteins or nucleic acids can lead to the inhibition of enzymatic activities or disruption of cellular processes. Additionally, its fluorescent properties enable it to act as a probe for studying molecular interactions and dynamics.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitro-2,1,3-benzoxadiazole: Lacks the methoxy group, resulting in different chemical reactivity and applications.
5-Methoxy-2,1,3-benzoxadiazole:
5-Methoxy-4-amino-1-oxo-2,1lambda~5~,3-benzoxadiazole: The amino group provides different reactivity compared to the nitro group.
Uniqueness
5-Methoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole is unique due to the presence of both methoxy and nitro groups, which impart distinct electronic and steric properties. These functional groups enhance its versatility in chemical reactions and broaden its range of applications in various fields.
Propriétés
Numéro CAS |
18378-10-4 |
|---|---|
Formule moléculaire |
C7H5N3O5 |
Poids moléculaire |
211.13 g/mol |
Nom IUPAC |
5-methoxy-4-nitro-1-oxido-2,1,3-benzoxadiazol-1-ium |
InChI |
InChI=1S/C7H5N3O5/c1-14-5-3-2-4-6(7(5)9(11)12)8-15-10(4)13/h2-3H,1H3 |
Clé InChI |
VIRNTCGRXFSIGU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=NO[N+](=C2C=C1)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


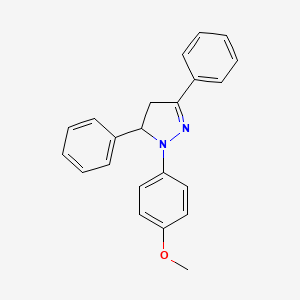
![1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene](/img/structure/B14718746.png)

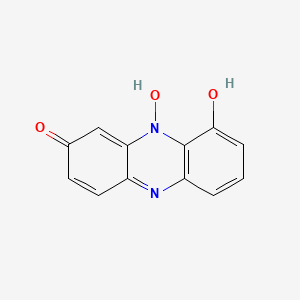
![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14718762.png)
![4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one](/img/structure/B14718767.png)


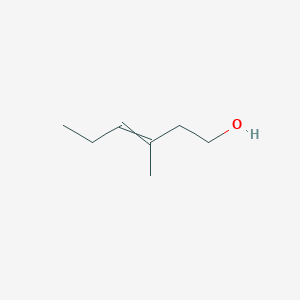

![1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI)](/img/structure/B14718784.png)
![Piperidine, 1-[(methylamino)thioxomethoxy]-](/img/structure/B14718786.png)

